molecular formula C13H7N3 B170472 1,10-Phenanthroline-2-carbonitrile CAS No. 1082-19-5

1,10-Phenanthroline-2-carbonitrile

Cat. No. B170472
CAS RN: 1082-19-5
M. Wt: 205.21 g/mol
InChI Key: LSMQCFPLQFCYAW-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-2-carbonitrile is a chemical compound with the linear formula C13H7N3 . It has a molecular weight of 205.22 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 1,10-Phenanthroline-2-carbonitrile is characterized by its linear formula C13H7N3 . Further structural analysis would require more specific data such as X-ray diffraction analysis or density functional theory (DFT) methods .


Physical And Chemical Properties Analysis

1,10-Phenanthroline-2-carbonitrile is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 205.22 and a linear formula of C13H7N3 .

Scientific Research Applications

  • Surface Modification of Electrodes : 1,10-Phenanthroline has been used in modifying the surface of glassy carbon electrodes. This process involves grafting phenanthroline molecules onto the electrode surface, enhancing its electrochemical properties and applications in sensors and catalysis (Oztekin & Yazıcıgil, 2009).

  • Synthesis of Novel Compounds : It is involved in the synthesis of new classes of compounds, such as cyano-pyrrolo[1,2-a][1,10]phenanthroline derivatives, indicating its versatility in organic synthesis and potential for creating novel materials and molecules (Marandi et al., 2013).

  • Electrochemical and Spectroscopic Characterization : Research has focused on the electrochemical and spectroscopic characterization of various 1,10-phenanthroline derivatives, providing insights into their chemical properties and potential applications in electronic and photonic devices (Nycz et al., 2019).

  • Chemiluminescence Studies : Studies involving the chemiluminescent properties of 1,10-phenanthroline have implications in analytical chemistry, particularly in the analysis of metals and organic complexes (Xiao et al., 2002).

  • Preconcentration of Trace Metals : It has been used as a complexing agent in preconcentration techniques for trace metals, demonstrating its utility in environmental monitoring and metal analysis (Mikuła & Puzio, 2007).

  • Recognition and Sensing Applications : Its role in selective recognition of copper ions and hydrogen peroxide sensing highlights its potential in developing sensors for environmental and health applications (Gayathri & Kumar, 2014).

  • Photochromic Behavior and Complex Formation : Research into the photochromic behavior of 1,10-phenanthroline derivatives, particularly in forming stable complexes with metals like Cu(I), opens avenues in photochemical and material sciences (Uehara et al., 2012).

  • Nanoparticle Stabilization and Phase Transfer : The use of 1,10-phenanthroline in stabilizing gold nanoparticles and facilitating phase transfer processes demonstrates its role in nanotechnology and material science (Mayer et al., 2008).

  • Green Chemistry Applications : Its involvement in environmentally friendly cyclization reactions showcases its potential in green chemistry and sustainable processes (Nematollahi & Dadpou, 2011).

  • Building Blocks for Luminescent Molecules : 1,10-Phenanthroline serves as a versatile building block for creating UV-Vis-NIR luminescent organic derivatives and coordination compounds, useful in various analytical and technological applications (Accorsi et al., 2009).

  • Enhancement of Supercapacitor Performance : Its role as an electrolyte additive in supercapacitors highlights its contribution to energy storage technology and the development of high-performance capacitive devices (Borenstein et al., 2015).

Safety And Hazards

1,10-Phenanthroline-2-carbonitrile may be harmful if inhaled and may cause irritation to the skin, eyes, nose, throat, and upper respiratory tract . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

1,10-phenanthroline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3/c14-8-11-6-5-10-4-3-9-2-1-7-15-12(9)13(10)16-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMQCFPLQFCYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350474
Record name 1,10-phenanthroline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,10-Phenanthroline-2-carbonitrile

CAS RN

1082-19-5
Record name 1,10-phenanthroline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1082-19-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
DW Mather - 1974 - unsworks.unsw.edu.au
Metal chelates of the new 1.10-phenanthroline deflvatives N-phenyl-1, 10-phenanthrol ine-2-carbothioamide(XXIV); 1, 10-phenanthroline-2-carbaldehyde methylimlne(XXVI); 1, 10-…
Number of citations: 3 unsworks.unsw.edu.au
TK Achar, PK Sahoo, P Mal - ChemistrySelect, 2017 - Wiley Online Library
In 1,2‐dicyano pyrazines, functionalization of C‐CN to C‐O bond yielded alkyl aryl ethers quantitatively within 10 minutes at room temperature using cations n Bu 4 N + and aliphatic …
M Zhang, R Gao, X Hao, WH Sun - Journal of Organometallic Chemistry, 2008 - Elsevier
Series of 2-benzoxazole-1,10-phenanthrolines (L1–L4) and 2-oxazoline-1,10-phenanthrolines (L5–L8) were synthesized and used as tridentate N^N^N ligands in coordinating with …
Number of citations: 93 www.sciencedirect.com
J Liu, B Chen, Y Liu, J Ma, X Li, Y Yang - Separation and Purification …, 2021 - Elsevier
The separation of tridentate actinides from lanthanides and that between Am(III) and Cm(III) is one of the most challenging tasks in the process of partitioning–transmutation of nuclear …
Number of citations: 8 www.sciencedirect.com
S Akerboom, JJMH van den Elshout… - European Journal of …, 2013 - Wiley Online Library
Eight novel europium(III)‐based coordination compounds with 1,10‐phenanthroline (phen) ligands with a chloro, methoxy, ethoxy, cyano, carboxylic acid, methyl carboxylate, ethyl …
J Wantulok - 2021 - rebus.us.edu.pl
This chapter has been divided into three main thematic blocks focusing around the synthesis and functionalization of selected 1, 10-phenanthrolines and their electrochemical, …
Number of citations: 0 rebus.us.edu.pl
K Watanabe, S Komiya, S Suzuki - Bulletin of the Chemical Society of …, 1973 - journal.csj.jp
The catalytic effects of various transition metal complexes on the hydration of 2-pyridinecarbonitrile have been investigated. In these homogeneous catalytic reactions, free 2-…
Number of citations: 26 www.journal.csj.jp
BJ Childs, JM Cadogan, DC Craig… - Australian journal of …, 1998 - CSIRO Publishing
2,2′-Bipyridine-6-carbothioamide (bpytm) and 2,2′-bipyridine-6-carboxamide (bpyam) are NNS and NNO donors, respectively, in their cationic bis(ligand)iron(II) and bis(ligand)nickel…
Number of citations: 11 www.publish.csiro.au
M Czyz - 2012 - unsworks.unsw.edu.au
As described in Chapter 1, it was anticipated that the synthesis of NHC precursor 102 could be accomplished in three steps from the commercially available 2–bromophenylboronic acid …
Number of citations: 2 unsworks.unsw.edu.au
BF Duerr - 1989 - search.proquest.com
The synthesis of seven 9, 10-disubstituted anthracenes from the common intermediate 9, 10-dilithioanthracene is reported. The synthesis of Diels-Alder adducts of these anthracenes …
Number of citations: 2 search.proquest.com

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